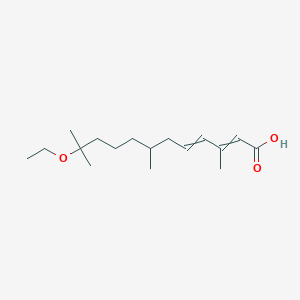
11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by having three consecutive isoprene units. The molecular formula of this compound is C17H30O3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7,11-trimethyl-2,4-dodecadienoic acid with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. It acts as a transcriptional coactivator for steroid receptors and nuclear receptors, enhancing their activity. This compound can bind to the steroid binding domain (AF-2) but not the modulating N-terminal domain (AF-1), influencing gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Methoprene: An isopropyl ester of 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid, used as an insect growth regulator.
Farnesoic acid: A related sesquiterpenoid with similar structural features.
Uniqueness
11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
40596-64-3 |
|---|---|
Fórmula molecular |
C17H30O3 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
11-ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid |
InChI |
InChI=1S/C17H30O3/c1-6-20-17(4,5)12-8-11-14(2)9-7-10-15(3)13-16(18)19/h7,10,13-14H,6,8-9,11-12H2,1-5H3,(H,18,19) |
Clave InChI |
HPPZQOBJRDZXII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C)CCCC(C)CC=CC(=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



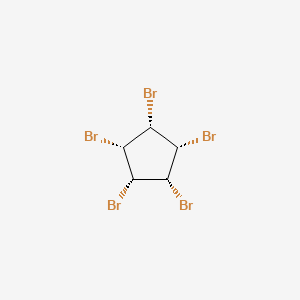
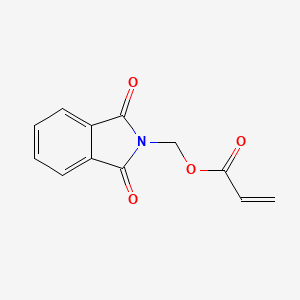
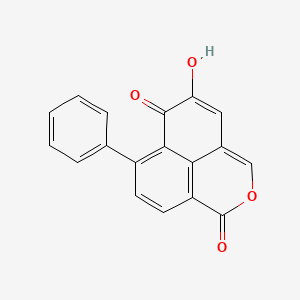
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
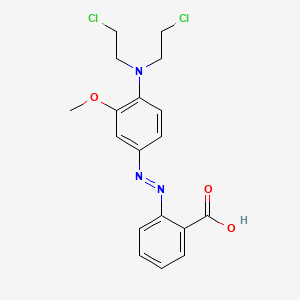
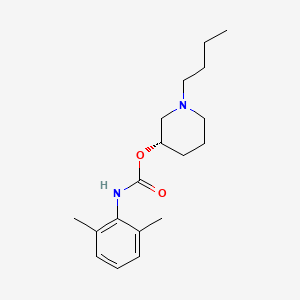
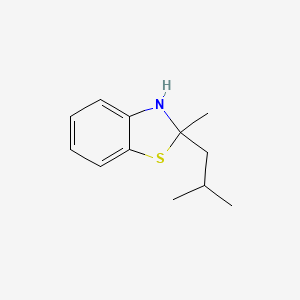
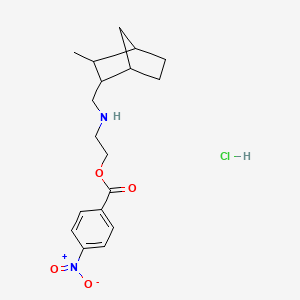
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
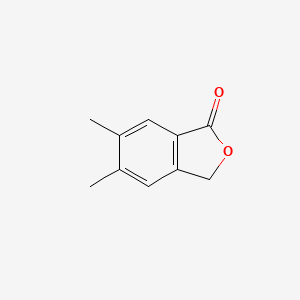
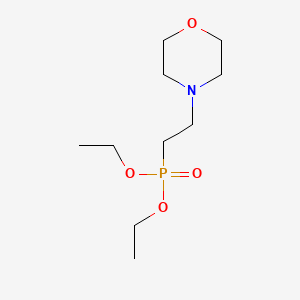
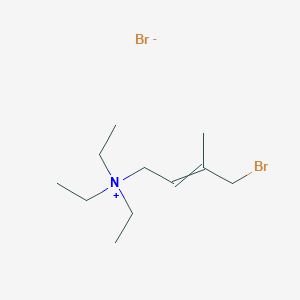
![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
